molecular formula C22H21NO4S B12630943 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate CAS No. 918943-73-4

2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate

Cat. No.: B12630943
CAS No.: 918943-73-4
M. Wt: 395.5 g/mol
InChI Key: CJHVOMIQIZQFEE-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate is a chemical compound of significant interest in medicinal chemistry and chemical biology research. This synthetic sulfonamide derivative is primarily utilized as a key intermediate in the synthesis of more complex organic molecules and for investigating structure-activity relationships (SAR) in drug discovery projects . Its molecular structure incorporates a sulfonamide group, a well-known pharmacophore present in many therapeutic agents, which often confers the ability to interact with enzyme active sites, particularly those of carbonic anhydrases and other metalloenzymes . Researchers value this compound for exploring novel chemical space and developing potential inhibitors that target specific biochemical pathways . The presence of the benzoate ester and the sulfonamide group in a single scaffold makes it a versatile building block for further chemical modifications, such as hydrolysis, amidation, or nucleophilic substitution reactions, enabling the creation of targeted chemical libraries for high-throughput screening . The compound must be handled with appropriate safety precautions in a controlled laboratory setting. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

918943-73-4

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

[2-[(4-methylphenyl)sulfonylamino]-2-phenylethyl] benzoate

InChI

InChI=1S/C22H21NO4S/c1-17-12-14-20(15-13-17)28(25,26)23-21(18-8-4-2-5-9-18)16-27-22(24)19-10-6-3-7-11-19/h2-15,21,23H,16H2,1H3

InChI Key

CJHVOMIQIZQFEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(COC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the sulfonylation of an aromatic amine followed by esterification. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The aromatic groups may also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Differences :

  • Functional Groups : Sulfonylurea herbicides feature a urea linkage (NH-C(=O)-NH) versus the target’s sulfonamide (SO₂-NH).
  • Bioactivity : The triazine ring in sulfonylureas enhances herbicidal selectivity, whereas the phenylethyl group in the target compound may improve blood-brain barrier penetration.
  • Molecular Weight : Sulfonylureas (e.g., metsulfuron methyl ester, ~381 g/mol) are lighter than the target compound (estimated ~420–450 g/mol), affecting pharmacokinetics.

Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate ()

This compound (C₁₇H₁₅N₅O₃S, 369.4 g/mol) contains a tetrazole ring, a bioisostere for carboxylic acids, which improves metabolic stability. The target compound replaces the tetrazole-sulfanylacetyl group with a phenylethyl-sulfonamide, reducing nitrogen content but increasing aromatic bulk.

Key Differences :

  • logP : The tetrazole derivative has a logP of 3.4, indicating moderate lipophilicity. The target compound’s logP is likely higher (~5–6) due to the phenylethyl group, enhancing membrane permeability but reducing aqueous solubility.
  • Hydrogen Bonding: The tetrazole increases hydrogen-bond acceptors (7 vs.

Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate ()

This carbamothioyl-containing compound (C₂₅H₂₆N₂O₂S, 418.56 g/mol) shares a benzoate ester and phenylethyl group with the target. However, the carbamothioyl (NH-C(=S)-N) group differs from the sulfonamide, altering electronic properties and reactivity.

Key Differences :

  • logP: The carbamothioyl compound has a high logP of ~6.0 due to its nonpolar substituents. The target’s sulfonamide may lower logP slightly (~5.5), balancing solubility and permeability.
  • Stability : Sulfonamides are generally more resistant to hydrolysis than carbamothioyl groups, which may degrade under acidic or enzymatic conditions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups Applications
2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate C₂₂H₂₁NO₄S ~395.5 (estimated) ~5.5 Benzoate ester, sulfonamide, phenylethyl Potential pharmaceuticals
Metsulfuron methyl ester () C₁₄H₁₅N₅O₆S 381.36 ~2.1 Sulfonylurea, triazine Herbicide
Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate () C₁₇H₁₅N₅O₃S 369.4 3.4 Tetrazole, sulfanylacetyl Bioactive intermediate
Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate () C₂₅H₂₆N₂O₂S 418.56 6.0 Carbamothioyl, phenylethyl Research chemical

Research Findings and Implications

Structural Flexibility : The target compound’s sulfonamide and phenylethyl groups offer a balance between polarity and lipophilicity, making it adaptable for drug delivery systems compared to rigid triazine-based herbicides .

Metabolic Stability : Unlike tetrazole-containing analogs (), the target’s sulfonamide may resist oxidative metabolism, extending half-life in vivo .

Further experimental validation is required to confirm properties and applications.

Biological Activity

2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a sulfonamide group, which is known for its diverse range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C22H22O2S
  • Molecular Weight : 350.48 g/mol
  • CAS Number : 61735-44-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial folic acid synthesis, which is essential for nucleic acid production. In vitro studies have demonstrated that 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Effects

Sulfonamides are also known for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting a potential role in the treatment of inflammatory diseases. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

3. Anticancer Potential

Emerging studies have explored the anticancer potential of sulfonamide derivatives. Preliminary data suggest that 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate may induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.
Study 2Reported anti-inflammatory effects in murine models of arthritis, with a reduction in paw swelling and serum cytokine levels.
Study 3Showed cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective dose ranges for further investigation.

The biological activities of 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate can be attributed to its structural features:

  • Sulfonamide Group : Inhibits bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis.
  • Phenyl Groups : Contribute to hydrophobic interactions with cellular membranes, enhancing bioavailability and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the primary amine group using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The esterification of the resulting sulfonamide with benzoyl chloride in anhydrous dichloromethane can yield the target compound . Purity optimization requires iterative recrystallization (e.g., ethanol/water mixtures) and characterization via HPLC (≥95% purity threshold). Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can the solubility and stability of this compound be assessed for in vitro studies?

  • Methodological Answer : Solubility profiling should use graded solvents (DMSO, ethanol, acetonitrile) with UV-Vis spectrophotometry to determine saturation points. Stability assays require incubation under varying pH (2–10), temperatures (4–37°C), and light exposure, followed by LC-MS to track degradation products . For aqueous stability, use phosphate-buffered saline (PBS) with periodic sampling over 72 hours .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide and ester linkages, with DMSO-d6 or CDCl3 as solvents. IR spectroscopy identifies key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm1^{-1}, ester C=O at ~1720 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular mass (<5 ppm error) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) and validate via dose-response curves (IC50_{50}). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) . Meta-analysis of published IC50_{50} values under consistent conditions is recommended .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-life, logP (octanol-water partition coefficient), and bioaccumulation potential. Molecular dynamics simulations (Amber or GROMACS) assess interactions with soil organic matter or aquatic humic acids. Experimental validation via OECD 301F biodegradability testing complements predictions .

Q. What advanced techniques elucidate reaction mechanisms in sulfonamide synthesis?

  • Methodological Answer : Employ kinetic studies (e.g., variable-temperature NMR) to identify intermediates. Isotopic labeling (18O^{18}O-H2_2O) traces hydrolysis pathways. DFT calculations (Gaussian 16) map energy profiles for sulfonylation steps . In situ IR spectroscopy monitors real-time reaction progress .

Q. How can crystallography resolve polymorphism in this compound, and what implications does this have for bioavailability?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) identifies polymorphic forms. Compare lattice packing and hydrogen-bonding motifs (Mercury software). Solubility differences between polymorphs are quantified via dissolution testing (USP apparatus II). Bioavailability implications are modeled using GastroPlus simulations .

Data Analysis & Interpretation

Q. What statistical approaches are robust for analyzing dose-response data with high variability?

  • Methodological Answer : Nonlinear regression (GraphPad Prism) with four-parameter logistic models accounts for variability. Bootstrap resampling (1000 iterations) calculates 95% confidence intervals for EC50_{50}. Outlier detection via Grubbs’ test ensures data integrity. Replicate experiments (n ≥ 3) minimize type I/II errors .

Q. How do structural modifications (e.g., methyl vs. ethyl esters) impact pharmacological activity?

  • Methodological Answer : Synthesize analogs via ester interchange (e.g., transesterification with ethanol/K2_2CO3_3). Compare IC50_{50} values in target assays (e.g., enzyme inhibition). SAR analysis (Molinspiration or Schrodinger) identifies critical substituents. Molecular docking (AutoDock Vina) visualizes binding mode changes .

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